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UNC 1215

Epigenetics Methyllysine Reader L3MBTL3 Inhibition

Researchers studying L3MBTL3 chromatin biology frequently encounter off-target effects from poorly characterized MBT domain ligands, confounding target deconvolution. UNC 1215 (CAS 1415800-43-9) resolves this by providing a rigorously validated chemical probe: • Kd 120 nM, IC50 40 nM (AlphaScreen) with >50-fold selectivity over L3MBTL1 and other MBT family members • Profiled against >200 reader domains, 50 kinases, and GPCR/ion channel panels for unambiguous target attribution • Cell-permeable with validated cellular activity (GFP-L3MBTL3 foci disruption IC50 ~500 nM); matched inactive control UNC 1079 available

Molecular Formula C32H43N5O2
Molecular Weight 529.72
Cat. No. B1191890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC 1215
Synonyms2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide
Molecular FormulaC32H43N5O2
Molecular Weight529.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC 1215: A Selective L3MBTL3 Probe


UNC 1215 is a first-in-class, potent, and selective chemical probe that antagonizes the methyllysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors [1]. It binds the L3MBTL3 MBT domain with a Kd of 120 nM and an IC50 of 40 nM in an AlphaScreen competition assay [1], competitively displacing mono- or dimethyllysine-containing peptides. UNC 1215 exhibits >50-fold selectivity over other MBT family members (L3MBTL1, L3MBTL4, MBTD1, SFMBT) and demonstrates a clean profile against >200 other reader domains [1]. The compound is cell-permeable, non-toxic, and validated in cellular models for target engagement and functional antagonism [1].

UNC 1215 vs. Generic MBT Inhibitors


Simple substitution with other MBT domain inhibitors or pan-reader antagonists is scientifically unsound. UNC 1215 is uniquely characterized for its high affinity and selectivity for L3MBTL3, a feature not shared by early-generation MBT ligands such as UNC 669 [1]. While UNC 669 exhibits IC50 values in the low micromolar range (4.2 µM for L3MBTL1, 3.1 µM for L3MBTL3) [2], UNC 1215 demonstrates nanomolar potency (IC50 40 nM, Kd 120 nM) with a ~75-fold selectivity window for L3MBTL3 over the closely related L3MBTL1 [1]. Furthermore, UNC 1215 has been rigorously profiled against >200 reader domains, 50 kinases, and a panel of GPCRs and ion channels [1][3], establishing a clean selectivity baseline that is absent for uncharacterized or less selective analogs. Using an unvalidated or less selective alternative risks confounding target deconvolution and misinterpretation of biological outcomes in epigenetic studies.

UNC 1215 Quantitative Evidence


Affinity and Potency vs. UNC 669

UNC 1215 binds the L3MBTL3 MBT domain with a Kd of 120 nM as determined by isothermal titration calorimetry (ITC) and demonstrates an IC50 of 40 nM in an AlphaScreen peptide competition assay [1]. In contrast, the first-generation MBT inhibitor UNC 669 exhibits an IC50 of 3.1 µM for L3MBTL3, representing a >77-fold difference in potency [2]. This dramatic increase in affinity is attributed to a unique 2:2 polyvalent binding mode revealed by X-ray crystallography, where two UNC 1215 molecules bridge two L3MBTL3 proteins via domain 1 and domain 2 interactions [1].

Epigenetics Methyllysine Reader L3MBTL3 Inhibition

Selectivity Within the MBT Family

UNC 1215 demonstrates >50-fold selectivity for L3MBTL3 over other MBT domain-containing proteins (L3MBTL4, L3MBTL1, MBTD1, SFMBT) [1]. Specifically, it exhibits approximately 75-fold selectivity for L3MBTL3 over the highly homologous L3MBTL1 (Kd = 9.4 ± 1.7 µM for L3MBTL1 vs. 120 nM for L3MBTL3) [1]. In contrast, the comparator UNC 669 is a non-selective pan-MBT ligand with only 1.4-fold selectivity between L3MBTL1 (IC50 4.2 µM) and L3MBTL3 (IC50 3.1 µM) [2].

Selectivity Profiling MBT Domain Chemical Probe

Cellular Activity with Matched Control

In cellular assays, UNC 1215 potently disrupts the nuclear foci formation of GFP-L3MBTL3 fusion proteins with an IC50 of approximately 500 nM, demonstrating on-target cellular engagement [1]. Critically, the structurally similar but inactive analog UNC 1079 (piperidine derivative) shows no effect on foci formation even at high concentrations, and exhibits >1000-fold weaker binding affinity to L3MBTL3 [1]. This matched pair provides an essential negative control for confirming that observed cellular phenotypes are specifically due to L3MBTL3 antagonism.

Cellular Target Engagement GFP-L3MBTL3 Localization Negative Control

Off-Target Profiling in Epigenetic Readers

UNC 1215 was profiled against an array of >200 chromatin-associated reader domains and showed minimal cross-reactivity [1]. It was also screened against a panel of 50 kinases, demonstrating <15% inhibition for 49 of them at 10 µM (64% inhibition of FLT3 at 10 µM), and against a NIMH PDSP panel of GPCRs and ion channels where only weak activity was observed (e.g., M1 muscarinic receptor Ki = 97 nM, IC50 = 3.5 µM) [1][2]. This comprehensive selectivity assessment, absent for many early-stage MBT ligands, provides confidence that biological effects are driven by on-target L3MBTL3 engagement.

Off-Target Profiling Epigenetic Selectivity Chemical Probe Criteria

UNC 1215 Application Scenarios


L3MBTL3 Target Validation Studies

UNC 1215 is ideally suited for use as a high-quality chemical probe to interrogate the specific biological functions of L3MBTL3 in chromatin regulation, gene expression, and cellular differentiation. Its validated cellular activity (IC50 ~500 nM in GFP-L3MBTL3 foci disruption assays) and matched inactive control (UNC 1079) enable rigorous target validation experiments in cell lines and primary cells [1]. Researchers can confidently attribute observed phenotypes to L3MBTL3 antagonism, as demonstrated in the original study where UNC 1215 revealed a novel Kme-dependent interaction between L3MBTL3 and BCLAF1, a protein implicated in DNA damage repair and apoptosis [1].

L3MBTL3-Targeted PROTAC Development

The well-defined binding mode and high affinity of UNC 1215 make it an excellent warhead for the design of proteolysis-targeting chimeras (PROTACs) aimed at degrading L3MBTL3. A functionalized derivative, UNC 1215 acid, is commercially available and contains a carboxylic acid handle for conjugation to E3 ligase ligands . This enables the rapid development of L3MBTL3-targeted degraders for exploring loss-of-function phenotypes and potential therapeutic applications in oncology, where L3MBTL3 has been implicated in medulloblastoma and hematopoietic malignancies [1].

Epigenetic Compound Library Screening

Given its extensive selectivity profiling against >200 reader domains, 50 kinases, and a GPCR/ion channel panel, UNC 1215 serves as a reliable positive control and reference standard in high-throughput screening campaigns targeting methyllysine reader proteins [1][2]. Its nanomolar potency and clean selectivity profile provide a benchmark for evaluating novel L3MBTL3 inhibitors and for assessing assay performance in AlphaScreen, ITC, or cellular imaging-based platforms.

MBT Domain Mechanistic Studies in Cancer

UNC 1215 is a critical tool for studying the role of MBT domain proteins in cancer. The compound's unique 2:2 polyvalent binding mode, revealed by X-ray crystallography, provides a structural paradigm for understanding how small molecules can disrupt multivalent protein-protein interactions mediated by MBT domains [1]. This insight can guide the design of next-generation inhibitors and inform research into the molecular mechanisms underlying MBT protein function in malignancies such as medulloblastoma and in normal hematopoiesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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